molecular formula C14H8O3 B352140 6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione CAS No. 5699-00-3

6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione

Cat. No.: B352140
CAS No.: 5699-00-3
M. Wt: 224.21g/mol
InChI Key: JDLNUOOGRNIDEQ-UHFFFAOYSA-N
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Description

6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione is a specialized organic compound belonging to the class of isochromene-1,3-diones, which are recognized as versatile building blocks and privileged scaffolds in chemical research . This compound features a fused polycyclic structure incorporating both indane and isochromene motifs, centered on a 1,3-dicarbonyl functional group. This structure is highly amenable to further chemical modification, making it a valuable intermediate for the synthesis of more complex molecular architectures. Research Applications and Value The primary research value of this compound lies in its application across medicinal chemistry, organic electronics, and polymer science. Analogous structures, such as indane-1,3-dione, are extensively used in the design of biologically active molecules and as strong electron-accepting units in donor-acceptor dyes . Its active methylene group allows for efficient functionalization via reactions like Knoevenagel condensations, enabling the construction of push-pull chromophores for non-linear optics (NLO) or photoinitiating systems for polymerization . Furthermore, the rigid, planar core of the molecule is advantageous in the development of organic electronic materials and as a precursor for synthesizing complex heterocyclic systems, such as the dihydroindeno[1,2-b]furans reported in synthetic methodologies . Handling and Usage This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, referring to the relevant Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

IUPAC Name

6-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O3/c15-13-9-5-3-7-1-2-8-4-6-10(14(16)17-13)12(9)11(7)8/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLNUOOGRNIDEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione typically involves the reaction of acenaphthenequinone with malonic acid in the presence of a strong acid catalyst. The reaction proceeds through a series of steps including cyclization and dehydration to form the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine: Research in biology and medicine has explored the potential of this compound in drug development. Its structural features make it a candidate for the design of new pharmaceuticals with potential therapeutic effects .

Industry: In the industrial sector, this compound is investigated for its potential use in the production of advanced materials, including polymers and resins .

Mechanism of Action

The mechanism of action of 6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. The pathways involved include binding to active sites of enzymes, altering their activity, and affecting cellular processes .

Comparison with Similar Compounds

Table 2: Reactivity Profiles and Derivative Formation

Compound Reaction Partner Product Application Reference
S3 Cyclohexylamine 2-Cyclohexyl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione (1a) Heterocyclic synthesis (90% yield)
S3 Methylamine 2-Methyl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione (1b) Heterocyclic synthesis (93% yield)
5-Bromobenzo[de]isochromene-1,3-dione Amines (general) Amide derivatives Not specified (safety focus)
6,7-Dichlorobenzo[de]isochromene-1,3-dione Not reported Functional materials Industrial/pharmaceutical intermediates

Key Observations:

  • S3 exhibits robust reactivity with primary amines, forming substituted isoquinoline-diones in high yields (>90%) . This contrasts with halogenated analogues (e.g., 5-bromo or 6,7-dichloro derivatives), where reactivity data are less documented but inferred to follow similar pathways.
  • Nitro-substituted derivatives (e.g., 5- or 6-nitrobenzo[de]isochromene-diones) are likely more electrophilic due to the nitro group’s electron-withdrawing nature, though specific reaction outcomes remain underexplored in the literature.

Biological Activity

6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione is an organic compound with the molecular formula C14H8O3. This compound features a unique fused ring structure that combines elements of indene and isochromene, leading to distinctive chemical properties and biological activities. Its synthesis typically involves the reaction of acenaphthenequinone with malonic acid in the presence of a strong acid catalyst, followed by cyclization and dehydration processes .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It can act as an inhibitor or activator of specific enzymes. The compound's structural modifications influence its binding affinity and activity at enzyme active sites, thereby affecting cellular processes. This interaction profile suggests potential therapeutic applications in drug development.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties . The presence of conjugated double bonds in the fused ring system allows for electron delocalization, which can neutralize free radicals. Studies have shown that derivatives of this compound can scavenge reactive oxygen species (ROS), contributing to cellular protection against oxidative stress .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. Its ability to induce apoptosis in cancer cells has been documented. For instance:

  • Case Study 1 : A study demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) through modulation of apoptotic pathways and cell cycle arrest.
  • Case Study 2 : Another investigation reported its effectiveness against colorectal cancer cells (HCT116), highlighting its role in disrupting cancer cell metabolism and promoting programmed cell death .

Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes involved in disease processes:

  • Cyclooxygenase (COX) Inhibition : Research suggests that it may inhibit COX enzymes related to inflammation and pain pathways.
  • Tyrosinase Inhibition : This property could be beneficial in developing treatments for hyperpigmentation disorders .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is valuable:

Compound NameStructure TypeBiological ActivityReferences
6,7-Dibromobenzo[de]isochromene-1,3-dioneFused RingAnticancer
1,3-IsochromandioneIsochromene DerivativeAntioxidant
Acenaphtho[5,6-cd]pyran-1,3-dioneFused RingEnzyme Inhibition

This table illustrates how variations in structure affect biological activities and potential therapeutic applications.

Q & A

Q. Table 1. Key Synthetic Parameters for Analogous Compounds

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature120–140°C+25% efficiency
Solvent PolarityDMF (high polarity)Improves cyclization
CatalystZnCl2_2Reduces side reactions

Q. Table 2. Spectroscopic Benchmarks

TechniqueKey Peaks/DataApplicationReference
1H^1H NMRδ 8.2–8.5 ppm (aromatic H)Structural confirmation
Elemental AnalysisC: 68.5%, H: 3.2%Purity validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione
Reactant of Route 2
6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione

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